molecular formula C8H4BrF3N2 B3027240 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1256824-06-2

4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3027240
CAS RN: 1256824-06-2
M. Wt: 265.03
InChI Key: ANLSLNIHKSZKLF-UHFFFAOYSA-N
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Description

“4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C6H4Br2F3N . It has a molecular weight of 306.91 . This compound is in solid form .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) derivatives, which includes “4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” includes a pyridine ring, a bromine atom, and a trifluoromethyl group . The presence of these groups contributes to the unique physical and chemical properties of this compound .


Physical And Chemical Properties Analysis

“4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a solid compound . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, such as 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Crop-Protection Products

Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Microwave-Assisted Synthesis

Pyrazolo[3,4-b]pyridines, which include 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, have been the object of increased attention due to their enormous biological potential combined with a broad synthetic scope .

Synthesis of Polycyclic Structures

Pyrazolo[3,4-b]pyridines, including 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, are fragments of polycyclic structures . They have been used in the synthesis of these complex structures .

Copper-Catalyzed Cycloaddition

4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be used in copper-catalyzed cycloaddition reactions . This new protocol under optimized reaction conditions afforded 4-trifluoromethyl pyrazoles in moderate to excellent yields with excellent chemoselectivity .

These are just a few of the many potential applications of 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. As research continues, it is expected that many novel applications will be discovered in the future .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, including “4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-13-7-6(5)4(3-14-7)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLSLNIHKSZKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856930
Record name 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1256824-06-2
Record name 4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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